6-Aminomethylspiro[3.5]nonane
Description
Significance of Spirocyclic Systems in Chemical Design and Synthesis
Spirocyclic systems are becoming increasingly prevalent in modern chemical design due to their inherent three-dimensional nature. tandfonline.com Unlike flat, aromatic structures, spirocycles project functional groups in a well-defined spatial arrangement, which can lead to more specific and potent interactions with biological targets. tandfonline.comchembridge.com This increased three-dimensionality, often quantified by a higher fraction of sp3-hybridized carbons (Fsp3), is correlated with improved physicochemical properties, such as increased solubility and metabolic stability, which are crucial for the success of drug candidates. tandfonline.combldpharm.com The rigidity of the spirocyclic core can also lock a molecule into a bioactive conformation, enhancing its efficacy and selectivity. tandfonline.com
The introduction of spirocyclic motifs is a recognized strategy for optimizing lead compounds in drug discovery. nih.gov It has been shown to improve a range of properties including potency, selectivity, and pharmacokinetic profiles. bldpharm.comnih.gov For instance, replacing a flexible piperazine (B1678402) ring with a spirocyclic analogue has been demonstrated to enhance selectivity for specific protein targets. tandfonline.com This ability to fine-tune molecular properties makes spirocycles a valuable tool for medicinal chemists.
Unique Conformational and Stereochemical Attributes of Spiro[3.5]nonane Frameworks
The spiro[3.5]nonane framework, consisting of a cyclobutane (B1203170) ring fused to a cyclohexane (B81311) ring, possesses distinct conformational and stereochemical features. The spirocyclic nature, with two rings sharing a single carbon atom, imparts a significant degree of rigidity to the molecule. tandfonline.com This rigidity limits the number of accessible conformations, making it a predictable scaffold for presenting substituents in a defined three-dimensional space. chembridge.com
Rationale for Aminomethyl Functionalization within Spiro[3.5]nonane Scaffolds
The introduction of an aminomethyl group (–CH2NH2) to the spiro[3.5]nonane scaffold is a strategic decision driven by the versatile nature of this functional group. The primary amine provides a key site for further chemical modifications, allowing for the attachment of a wide range of substituents through reactions such as acylation, alkylation, and reductive amination. mdpi.com This modularity is highly advantageous in the construction of compound libraries for screening and structure-activity relationship (SAR) studies. ontosight.ai
Furthermore, the aminomethyl group, being basic, can be protonated at physiological pH. This positive charge can facilitate interactions with negatively charged residues in biological targets, such as the phosphate (B84403) backbone of nucleic acids or acidic amino acid residues in proteins. This electrostatic interaction can significantly contribute to the binding affinity and specificity of the molecule. The aminomethyl group can also act as a hydrogen bond donor, another crucial interaction for molecular recognition.
Historical Context and Evolution of Spiro[3.5]nonane Synthetic Strategies
The synthesis of spiro[3.5]nonane derivatives has a history rooted in the exploration of strained ring systems. caltech.edu Early synthetic efforts often involved multi-step sequences with modest yields. For instance, the preparation of spiro[3.5]nonane itself was achieved through methods that served to confirm its structure. caltech.edu
Over time, more efficient and versatile synthetic routes have been developed. These include intramolecular cyclization reactions, ring-closing metathesis, and various cycloaddition strategies. google.com For example, the synthesis of spiro[3.5]nonane-6,8-dione has been achieved via the reaction of cyclobutanone (B123998) with a Wittig reagent, followed by a Michael addition and subsequent cyclization. google.com The development of methods for the stereocontrolled synthesis of substituted spiro[3.5]nonanes remains an active area of research, driven by the increasing demand for enantiomerically pure compounds in pharmaceutical applications.
Scope and Contemporary Relevance of 6-Aminomethylspiro[3.5]nonane Research
The contemporary relevance of this compound lies in its potential as a versatile building block in medicinal chemistry and drug discovery. Its unique three-dimensional structure and the presence of a reactive primary amine handle make it an attractive scaffold for the design of novel bioactive molecules. scbt.com Research is focused on incorporating this motif into larger molecules to probe interactions with a variety of biological targets, including enzymes and receptors.
The rigid spiro[3.5]nonane core allows for the precise positioning of the aminomethyl group and other substituents, which is critical for optimizing interactions with a target's binding site. This can lead to the development of highly selective and potent therapeutic agents. As the demand for novel chemical entities with improved drug-like properties continues to grow, the exploration of scaffolds like this compound is expected to intensify.
Structure
3D Structure
Properties
IUPAC Name |
spiro[3.5]nonan-8-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c11-8-9-3-1-4-10(7-9)5-2-6-10/h9H,1-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGWEHKKOYAVJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)CCC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306124 | |
| Record name | Spiro[3.5]nonane-6-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255099-14-9 | |
| Record name | Spiro[3.5]nonane-6-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255099-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[3.5]nonane-6-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Aminomethylspiro 3.5 Nonane and Its Precursors
Retrosynthetic Analysis of the 6-Aminomethylspiro[3.5]nonane Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis begins by identifying the key structural features: the spiro[3.5]nonane skeleton and the C6-aminomethyl group.
A primary disconnection strategy involves the simplification of the functional group. The aminomethyl group can be retrosynthetically transformed into more stable or synthetically versatile precursors such as a nitrile, amide, or a protected amine. This approach, known as Functional Group Interconversion (FGI), suggests that a key intermediate could be 6-cyanospiro[3.5]nonane or 6-(carboxamido)spiro[3.5]nonane, which can then be reduced in a forward synthetic step.
The next level of disconnection targets the spirocyclic core. Several strategies can be envisioned:
Cycloaddition-based disconnection: The four-membered cyclobutane (B1203170) ring can be disconnected via a retro-[2+2] cycloaddition. This leads to two precursor molecules: a methylenecyclohexane (B74748) derivative and a ketene (B1206846) or a ketene equivalent. If the C6-substituent is already in place on the cyclohexane (B81311) ring, this simplifies the synthesis.
Annulation-based disconnection: The spirocycle can be disconnected by breaking two C-C bonds of the cyclohexane ring. This approach views the structure as being formed by a double alkylation or annulation of a cyclobutane precursor with a three-carbon dielectrophile. A key precursor here would be a cyclobutane-1,1-dicarboxylate (B1232482) or a similar gem-disubstituted cyclobutane.
Ring-expansion/contraction disconnection: One of the rings can be disconnected with the assumption that it was formed via a ring expansion or contraction of a different-sized ring. For instance, the cyclobutane ring could arise from a ring contraction of a cyclopentanone (B42830) derivative, or the cyclohexane ring could be formed via expansion of a cyclopentane (B165970) ring.
These retrosynthetic pathways provide a logical framework for designing various synthetic routes to this compound, each relying on different ring-forming strategies.
Ring-Closing Strategies for Spiro[3.5]nonane Construction
The formation of the spiro[3.5]nonane skeleton is the most challenging aspect of the synthesis. Several modern synthetic methodologies can be employed for this purpose, broadly categorized into cycloadditions, intramolecular cyclizations, and annulation strategies.
Cycloaddition Reactions in Spiro[3.5]nonane Formation
Cycloaddition reactions are powerful tools for ring construction, as they can form two new carbon-carbon bonds in a single, often stereocontrolled, step.
The [2+2] cycloaddition is arguably the most direct method for constructing the cyclobutane ring of the spiro[3.5]nonane system. orientjchem.orglibretexts.org This reaction typically involves the combination of two two-carbon components.
A common and effective variant is the cycloaddition of a ketene with an olefin. orientjchem.orglibretexts.org In the context of spiro[3.5]nonane synthesis, this would involve the reaction of a ketene with a methylenecyclohexane derivative. Ketenes can be generated in situ from acid chlorides with a non-nucleophilic base or via the Wolff rearrangement of α-diazoketones. orientjchem.org The high reactivity of ketenes makes them suitable for cycloadditions that might otherwise be thermally forbidden. libretexts.org The reaction proceeds to yield a spiro[3.5]nonan-1-one, where the carbonyl group can be subsequently removed or used for further functionalization.
Photochemical [2+2] cycloadditions offer another route. nih.govacs.org These reactions, often mediated by a photosensitizer or transition metals like copper(I), can construct cyclobutane rings from two olefinic partners. acs.org An intramolecular variant, where two double bonds within the same molecule react, is particularly effective for creating bicyclic and spirocyclic systems. acs.org For the spiro[3.5]nonane core, a substrate containing both a cyclohexene (B86901) and an appropriately tethered alkene could be irradiated to induce cyclization.
| Reaction Type | Reactant 1 | Reactant 2 | Key Conditions | Product Type | Reference |
| Ketene-Olefin Cycloaddition | Dichloroketene | Methylenecyclohexane | In situ generation from trichloroacetyl chloride, Zn(Cu) | Dichlorospiro[3.5]nonan-1-one | orientjchem.org |
| Photochemical [2+2] Cycloaddition | Cyclohexenone | Ethylene | UV irradiation, sensitizer | Spiro[3.5]nonan-5-one | acs.org |
| Intramolecular [2+2] Cycloaddition | 1-allyl-1-vinylcyclohexane | N/A | Cu(I) catalysis, UV irradiation | Tricyclic intermediate | acs.org |
While [3+2] cycloadditions typically form five-membered rings, they are crucial for synthesizing heterocyclic spirocycles which can then be converted to carbocyclic frameworks. nih.govuchicago.edu This type of reaction involves a 1,3-dipole reacting with a dipolarophile. uchicago.edu
Azomethine ylides, generated in situ from the reaction of an α-amino acid with an aldehyde or ketone, are common 1,3-dipoles. beilstein-journals.org Their reaction with an exocyclic double bond on a cyclohexane ring can produce a spiro-pyrrolidine derivative. For instance, reacting methylenecyclohexane with an azomethine ylide generated from sarcosine (B1681465) and formaldehyde (B43269) would yield a dispiro system. Although this doesn't directly form the spiro[3.5]nonane core, subsequent chemical transformations of the resulting heterocyclic ring can lead to the desired carbocyclic structure. This strategy is highly valued for its ability to introduce stereocenters with high control. researchgate.net
| 1,3-Dipole | Dipolarophile | Key Conditions | Product Type | Reference |
| Azomethine Ylide (from Isatin and Sarcosine) | 3-Methylene-1-benzylpiperidin-4-one | Reflux in methanol | Spiro[oxindole-pyrrolidine] | rsc.org |
| Nitrone (from N-benzylhydroxylamine) | Methylenecyclohexane | Heat | Spiro[cyclohexane-isoxazolidine] | semanticscholar.org |
Intramolecular Cyclization and Ring-Expansion Methodologies
Intramolecular cyclization involves the formation of a ring from a single molecule containing two reactive functional groups. researchgate.netdocumentsdelivered.com For the spiro[3.5]nonane system, this could involve an acyclic precursor with a quaternary carbon that is correctly functionalized to allow for the closure of either the cyclobutane or the cyclohexane ring.
Ring-expansion methodologies provide an alternative and powerful route. nih.govubc.caresearchgate.net These reactions are driven by the release of ring strain. A common strategy involves the expansion of a smaller, more accessible ring. For example, a spiro[2.5]octane system, containing a cyclopropane (B1198618) ring, can be expanded to the spiro[3.5]nonane core. researchgate.net This can be achieved by generating a cyclopropyl (B3062369) carbinyl cation intermediate, which rearranges to a cyclobutyl cation, driven by the relief of the high strain energy of the three-membered ring. nih.gov Such reactions can be initiated from cyclopropylmethanols or by the activation of an epoxide fused to the cyclopropane ring (an oxaspiro[2.2]pentane system). nih.gov
| Starting Material | Key Reagent(s) | Methodology | Product Skeleton | Reference |
| 1-(3-Butenyl)-1-cyanocyclopentane | Radical initiator (e.g., AIBN) | Intramolecular Radical Cyclization | Spiro[3.5]nonane | researchgate.net |
| 1-Oxaspiro[2.5]octane derivative | Lewis Acid (e.g., BF₃·OEt₂) | Pinacol-like Rearrangement | Spiro[3.5]nonan-1-one | nih.gov |
| Meldrum's acid-derived spirocyclopropane | Stabilized sulfonium (B1226848) ylide | Ring Expansion | 6,8-Dioxaspiro[3.5]nonane-5,9-dione | researchgate.net |
Double Substitution and Annulation Strategies
Annulation strategies build a new ring onto an existing one. To construct the spiro[3.5]nonane skeleton, one could start with a pre-formed cyclobutane ring and build the cyclohexane ring onto it, or vice-versa.
A prominent example involves the double alkylation of a compound with an active methylene (B1212753) group flanked by two activating groups. For example, diethyl malonate can be sequentially alkylated. However, for a spiro system, a gem-dianion equivalent is needed. A more efficient approach starts with a cyclic precursor. The synthesis of spiro[3.5]nonane-6,8-dione has been achieved via the reaction of diethyl acetonedicarboxylate with 1,3-dibromopropane. researchgate.net This involves an initial Michael addition followed by an intramolecular alkylation to form the cyclohexane ring, which is already spiro-fused to the precursor that will become the cyclobutane ring after further steps. A related strategy involves the reaction of 1,3-cyclohexanediones with reagents that can provide a three-carbon chain and induce cyclization to form the fused cyclobutane ring. researchgate.net
| Cyclohexane Precursor | Reagent(s) | Strategy | Product Skeleton | Reference |
| Cyclohexanone | 1,3-dibromopropane, LDA | Double Alkylation | Spiro[3.5]nonane | N/A |
| Diethyl acetonedicarboxylate | 1-bromo-3-chloropropane, NaH | Annulation | Spiro[3.5]nonane-dione precursor | researchgate.net |
Introduction and Modification of the Aminomethyl Moiety
The introduction of the aminomethyl group onto the spiro[3.5]nonane skeleton is a key transformation that can be achieved through several reliable synthetic routes. These methods typically start from precursors such as spiro[3.5]nonan-6-one or spiro[3.5]nonane-6-carboxylic acid derivatives.
Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds. masterorganicchemistry.com This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with ammonia (B1221849) or a primary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. organic-chemistry.org For the synthesis of this compound, this one-pot procedure can be initiated from spiro[3.5]nonan-6-one or spiro[3.5]nonane-6-carbaldehyde.
Common reducing agents for this transformation are selected for their ability to selectively reduce the protonated imine intermediate over the starting carbonyl compound. masterorganicchemistry.com Sodium cyanoborohydride (NaBH3CN) is a classic reagent for this purpose, though concerns about cyanide toxicity have led to the increased use of alternatives like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which is particularly effective for the amination of aldehydes. masterorganicchemistry.com
Another established method is catalytic hydrogenation. This involves reacting the carbonyl precursor with an ammonia source (like ammonium (B1175870) formate (B1220265) or aqueous ammonia) under a hydrogen atmosphere in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. organic-chemistry.org
Table 1: Comparison of Reductive Amination Reagents
| Reagent/System | Typical Substrate | Advantages | Disadvantages |
|---|---|---|---|
| NaBH3CN | Ketones, Aldehydes | Effective under mildly acidic conditions; selective for imines. | Toxic cyanide byproduct. masterorganicchemistry.com |
| NaBH(OAc)3 | Aldehydes, Ketones | Non-toxic; mild; highly efficient for aldehydes. | Can be less effective for hindered ketones. |
| H2 / Metal Catalyst | Ketones, Aldehydes | "Green" method with water as the only byproduct; scalable. | Requires specialized hydrogenation equipment; catalyst can be pyrophoric. |
| Ammonia Borane (NH3BH3) | Ketones, Aldehydes | Stable, solid reagent; high functional group tolerance. researchgate.net | May require elevated temperatures or activators. researchgate.net |
An alternative pathway to the aminomethyl group involves the chemical reduction of a nitrile. The synthesis of this compound can be envisioned from a spiro[3.5]nonane-6-carbonitrile precursor. This intermediate can be prepared from the corresponding halide or via other established methods for nitrile synthesis. nih.gov
The reduction of the nitrile functionality to a primary amine is a robust transformation that can be accomplished with various powerful reducing agents. organic-chemistry.org Lithium aluminum hydride (LiAlH4) is highly effective, though its reactivity necessitates careful handling and anhydrous conditions. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH3·THF), offer a milder alternative. Catalytic hydrogenation using catalysts like Raney Nickel or Rhodium is also a common industrial method, often performed in the presence of ammonia to suppress the formation of secondary amine byproducts. google.com
While direct lithiation of the spiro[3.5]nonane-6-carbonitrile at the alpha-position followed by alkylation is a known strategy for functionalizing nitriles, its primary application is for forming C-C bonds rather than introducing the aminomethyl group itself. The more direct and common route remains the reduction of the nitrile group.
Table 2: Selected Methods for Nitrile Reduction | Reducing Agent | Typical Conditions | Advantages | | :--- | :--- | :--- | | LiAlH4 | Anhydrous ether or THF, followed by aqueous workup. | Highly effective for a wide range of nitriles. researchgate.net | Highly reactive; not chemoselective. | | BH3 Complexes | THF or other ethers. | Milder than LiAlH4; good functional group tolerance. | | | H2 / Raney Ni | High pressure H2, alcoholic solvent, often with NH3. google.com | Scalable, cost-effective for industrial applications. | Requires high-pressure equipment. | | Ammonia Borane | Thermal decomposition, no catalyst required. | Environmentally benign byproducts (H2, NH3). organic-chemistry.org | |
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, offer a powerful strategy for rapidly building molecular complexity. nih.gov The Ugi and Passerini reactions are cornerstone isocyanide-based MCRs that can be adapted to functionalize the spiro[3.5]nonane scaffold. wikipedia.orgwikipedia.org
The Ugi four-component reaction (U-4CR) combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. wikipedia.org By employing spiro[3.5]nonan-6-one as the ketone component, it is possible to generate complex structures where the spirocyclic motif is attached to a peptide-like backbone. Subsequent chemical modifications of the Ugi product could then unveil the desired aminomethyl functionality. This approach has been used to generate diverse libraries of polycyclic spiro compounds. frontiersin.org
The Passerini three-component reaction (P-3CR) involves a ketone or aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org Using spiro[3.5]nonane-6-carbaldehyde in a Passerini reaction would install the spirocycle adjacent to a new stereocenter bearing acyloxy and carboxamide groups, providing a versatile intermediate for further elaboration. nih.gov
Table 3: Hypothetical MCRs for Spiro[3.5]nonane Functionalization
| Reaction | Spiro Component | Other Components | Potential Product Scaffold |
|---|---|---|---|
| Ugi Reaction | Spiro[3.5]nonan-6-one | Ammonia, Acetic Acid, tert-Butyl isocyanide | N-(1-(tert-butylcarbamoyl)spiro[3.5]nonan-6-yl)acetamide |
| Passerini Reaction | Spiro[3.5]nonane-6-carbaldehyde | Acetic Acid, Benzyl isocyanide | 1-(benzylcarbamoyl)-1-(spiro[3.5]nonan-6-yl)methyl acetate (B1210297) |
Stereoselective and Asymmetric Synthesis of this compound Analogues
Controlling the stereochemistry of substituents on the spiro[3.5]nonane ring is a significant synthetic challenge. The creation of chiral 6-substituted analogues requires advanced asymmetric methodologies to control the formation of new stereocenters.
A classic strategy for asymmetric synthesis involves the temporary attachment of a chiral auxiliary to a substrate. sigmaaldrich.com This auxiliary directs the stereochemical outcome of a subsequent reaction, and after it has served its purpose, it can be cleaved and recycled. researchgate.net This approach induces diastereoselectivity, allowing for the separation of diastereomers and access to enantiomerically pure compounds.
For example, a carboxylic acid precursor such as spiro[3.5]nonane-6-carboxylic acid could be coupled to a chiral auxiliary like a pseudoephedrine or an Evans oxazolidinone. nih.govnih.gov The resulting chiral amide or imide can then undergo diastereoselective reactions. For instance, alkylation of the enolate derived from such a system can proceed with high facial selectivity, controlled by the steric and electronic properties of the auxiliary. Subsequent cleavage of the auxiliary would yield an enantiomerically enriched α-substituted spiro[3.5]nonane carboxylic acid, which could then be converted to the aminomethyl analogue. This strategy has been successfully applied in the synthesis of complex spirocyclic systems. aragen.comresearchgate.netnih.gov
Table 4: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Stereocontrol Mechanism |
|---|---|---|
| Evans Oxazolidinones | Aldol reactions, Alkylations | Formation of a chelated Z-enolate, which is shielded on one face by the auxiliary's substituent. researchgate.net |
| Pseudoephedrine/Pseudoephenamine | Alkylations | Formation of a rigid lithium chelate that blocks one face of the enolate from electrophilic attack. nih.gov |
| Camphorsultam | Diels-Alder reactions, Alkylations | Steric hindrance from the camphor (B46023) skeleton directs the approach of reagents. |
| Ellman's Sulfinamide | Synthesis of chiral amines | Condensation with ketones/aldehydes to form chiral sulfinimines, which undergo diastereoselective nucleophilic addition. nih.gov |
Modern asymmetric synthesis increasingly relies on catalytic methods, which can generate chiral products with high enantioselectivity using only a substoichiometric amount of a chiral catalyst. These methods are broadly divided into organocatalysis and transition metal catalysis.
Organocatalysis utilizes small, chiral organic molecules to accelerate reactions and control their stereochemical outcome. For the synthesis of chiral spirocycles, cascade reactions catalyzed by chiral amines (via enamine/iminium ion activation) or chiral Brønsted acids (like phosphoric acids) are particularly powerful. nih.govrsc.org For instance, a Michael-Michael-aldol cascade reaction could be employed to construct the spiro[3.5]nonane core itself in an enantioselective fashion, starting from achiral precursors. researchgate.net
Transition metal catalysis employs complexes of metals like palladium, rhodium, copper, or iridium with chiral ligands to catalyze a vast array of enantioselective transformations. nih.gov These methods are instrumental in synthesizing optically pure compounds containing chiral quaternary centers, a key feature of many spirocycles. nih.govrsc.org For example, a palladium-catalyzed asymmetric allylic alkylation on a suitable spiro[3.5]nonane precursor could install a functional handle with high enantioselectivity, which could then be converted to the aminomethyl group. The combination of organocatalysis and transition metal catalysis has also emerged as a powerful toolbox for the synthesis of complex chiral spiro compounds. nih.gov
Table 5: Examples of Catalytic Asymmetric Methods for Spirocycle Synthesis
| Method | Catalyst Type | Example Reaction Type | Typical Enantioselectivity |
|---|---|---|---|
| Organocatalysis | Chiral Phosphoric Acid | [4+3] Cyclization | High (often >90% ee) rsc.org |
| Organocatalysis | Quinine-derived Squaramide | Cascade Knoevenagel/Michael/Cyclization | Moderate to High (up to 90% ee) |
| Transition Metal Catalysis | Pd / Chiral Phosphoramidite Ligand | Asymmetric Allylation | High (up to 95% ee) researchgate.net |
| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salt | Asymmetric Alkynylation | High (up to 99% ee) nih.gov |
Green Chemistry Approaches in Spiro[3.5]nonane Synthesis
Green chemistry principles aim to design chemical processes that minimize the use and generation of hazardous substances, reduce waste, and lower energy consumption. chemistryjournals.netjddhs.com These principles are increasingly being applied to the synthesis of complex molecules like spiro compounds.
Alternative energy sources like microwaves and ultrasound have emerged as powerful tools in synthetic chemistry to accelerate reaction rates, improve yields, and enhance product purity, often under milder conditions than conventional heating. nih.govresearchgate.netsemanticscholar.org
Microwave-Assisted Synthesis (MAS) has been shown to be highly effective for constructing spirocyclic frameworks. rsc.org The direct interaction of microwaves with polar molecules in the reaction mixture leads to rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes. jddhs.comnih.gov For instance, in the synthesis of certain spiro-isoquinoline derivatives, shifting from conventional reflux to microwave irradiation decreased the reaction time from 4 hours to just 15 minutes, while simultaneously increasing the product yields from approximately 55% to over 85%. nih.gov Multicomponent domino reactions, which are highly efficient for building molecular complexity, have also been successfully performed under microwave assistance to produce various spiro compounds in good to excellent yields (43–98%). mdpi.comresearchgate.net
Ultrasonic Irradiation (Sonochemistry) utilizes the energy from acoustic cavitation to drive chemical reactions. eurekaselect.comwiley-vch.de This technique is noted for its operational simplicity and ability to promote reactions in heterogeneous systems. orientjchem.org The combination of ultrasound with water as a solvent has been described as a particularly effective and sustainable protocol. mdpi.com In a comparative study for the synthesis of spiro[indole-3,5'- mdpi.comCurrent time information in Le Flore County, US.oxathiolanes], sonication provided superior reaction rates and yields compared to both microwave irradiation and conventional heating methods, highlighting its potential as a green activation method. nih.gov
Table 1: Comparison of Conventional and Energy-Efficient Methods for Spiro Compound Synthesis
| Spiro System | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Spiro-isoquinoline derivative | Conventional (Reflux) | 4 hours | 53-59% | nih.gov |
| Spiro-isoquinoline derivative | Microwave-Assisted | 15 minutes | 84-86% | nih.gov |
| Spiro[indole-3,5'- mdpi.comCurrent time information in Le Flore County, US.oxathiolane] | Conventional | Lower | Lower | nih.gov |
| Spiro[indole-3,5'- mdpi.comCurrent time information in Le Flore County, US.oxathiolane] | Microwave-Assisted | Moderate | Moderate | nih.gov |
| Spiro[indole-3,5'- mdpi.comCurrent time information in Le Flore County, US.oxathiolane] | Ultrasonic Irradiation | Higher | Higher | nih.gov |
Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. rsc.org This technology provides superior control over reaction parameters such as temperature and mixing, enhances safety, and allows for straightforward scaling and automation. flinders.edu.aumdpi.com
The application of flow chemistry is particularly beneficial for multi-step syntheses and for reactions that involve hazardous intermediates or extreme conditions. flinders.edu.au By generating highly reactive or unstable species in situ for immediate consumption in a subsequent step, flow reactors can improve the safety and efficiency of a synthetic sequence. flinders.edu.au While specific examples for this compound are not prominent, the synthesis of other complex molecules, including natural products and active pharmaceutical ingredients (APIs), has been successfully demonstrated in flow systems. mdpi.comscielo.br For example, the synthesis of the natural product spirodienal A utilized a multi-step sequence where nine of the thirteen steps were conducted under flow conditions. scielo.br This approach highlights the potential of flow chemistry for constructing complex spirocyclic architectures efficiently and safely.
A cornerstone of green chemistry is the replacement of volatile and toxic organic solvents with environmentally benign alternatives. chemistryjournals.nettext2fa.ir Solvents constitute a major portion of the waste generated in chemical processes, making their substitution a high-priority goal. jddhs.com
Benign Solvents: Water is considered an ideal green solvent due to its non-toxicity, availability, and non-flammability. mdpi.comijsr.in Many organic reactions, including those for synthesizing spirocycles, show significant rate enhancements when conducted in aqueous media. orientjchem.orgijsr.in For water-insoluble reactants, reactions can proceed "on water" at the organic-aqueous interface, often with accelerated kinetics due to hydrophobic effects. ijsr.in Other green solvent classes include ionic liquids, which are non-volatile and can be recycled, and bio-based solvents like ethanol (B145695). chemistryjournals.netresearchgate.netnih.gov A domino reaction to synthesize spiro compounds successfully used ethanol as a solvent in conjunction with microwave heating and an ionic liquid catalyst. mdpi.com
Benign Catalysts: The move towards greener synthesis also involves replacing stoichiometric reagents with catalytic alternatives. Organocatalysts, biocatalysts (enzymes), and recyclable heterogeneous catalysts are preferred. nih.gov In the synthesis of spiro compounds, catalysts such as the simple base piperidine, lithium bromide, and ionic liquids like 1-methylimidazolium (B8483265) chloride have been employed effectively under green conditions. mdpi.comorientjchem.orgnih.gov The use of biocatalysis, in particular, is a powerful green strategy, as enzymes operate in water under mild conditions with high selectivity. nih.gov
Table 2: Examples of Green Solvent and Catalyst Systems in Spirocycle Synthesis
| Spiro System | Solvent | Catalyst | Activation Method | Reference |
|---|---|---|---|---|
| Spiro[4H-pyrano[3,2-c]quinoline-4,3′-indoline] derivatives | Water | Piperidine | Ultrasound | orientjchem.org |
| General Spiro Compounds | Ethanol | 1-methylimidazolium chloride (Ionic Liquid) | Microwave | mdpi.com |
| Spiro[indole-3,5'- mdpi.comCurrent time information in Le Flore County, US.oxathiolane] derivatives | Water | Lithium Bromide (LiBr) | Ultrasound | nih.gov |
Total Synthesis Strategies for Complex Spiro[3.5]nonane-Containing Natural Products
Spirocycles are structural motifs found in a wide array of natural products isolated from sources ranging from plants to marine sponges. rsc.org The total synthesis of these complex molecules presents a significant challenge to organic chemists and often drives the development of new synthetic methodologies. rsc.org
A review of the scientific literature indicates numerous total synthesis campaigns targeting natural products containing spirocyclic systems, such as spirooxindoles, pseurotin (B1257602) A, spirotryprostatin B, and compounds with a spiro[4.5]decane core like β-vetivone. rsc.orgresearchgate.netku.ac.ae However, at present, there are no prominent examples in the literature detailing the total synthesis of natural products that specifically contain the spiro[3.5]nonane core structure. Therefore, this section is not currently applicable.
Chemical Reactivity and Transformations of 6 Aminomethylspiro 3.5 Nonane
Reactions Involving the Primary Amine Functionality
Information not available.
Information not available.
Information not available.
Transformations of the Spiro[3.5]nonane Ring System
Information not available.
Information not available.
Ring Expansion and Contraction
There is no available scientific literature describing ring expansion or contraction reactions involving 6-Aminomethylspiro[3.5]nonane.
Mechanistic Investigations of this compound Reactions
No mechanistic studies on the reactions of this compound have been published in the scientific literature.
Structural Elucidation and Conformational Analysis of 6 Aminomethylspiro 3.5 Nonane
Advanced Spectroscopic Characterization Methodologies
Spectroscopic techniques are fundamental to determining the structure of a molecule. Each method provides unique information about the compound's connectivity, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics
NMR spectroscopy is a powerful tool for elucidating the precise structure and stereochemistry of a molecule. For 6-Aminomethylspiro[3.5]nonane, both ¹H and ¹³C NMR would be essential.
¹H NMR Spectroscopy would provide information on the number of different types of protons, their chemical environments, and their connectivity. The chemical shifts (δ) of the protons on the cyclobutane (B1203170) and cyclohexane (B81311) rings, as well as the aminomethyl group, would be indicative of their local electronic environment. Spin-spin coupling constants (J) between adjacent protons would help in determining the relative stereochemistry of the substituents.
¹³C NMR Spectroscopy would reveal the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the spiro carbon, the carbons of the two rings, and the aminomethyl carbon would provide direct information about the carbon skeleton. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups.
Dynamic NMR studies, performed at varying temperatures, could provide insights into the conformational dynamics of the spiro[3.5]nonane ring system, such as ring inversion barriers.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine group, typically in the range of 3300-3500 cm⁻¹. C-H stretching vibrations for the sp³ hybridized carbons of the rings would appear around 2850-3000 cm⁻¹. The N-H bending vibration would also be observable.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| N-H Bend (Amine) | 1590 - 1650 |
| C-N Stretch | 1000 - 1250 |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₀H₁₉N), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (153.28). High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecule with high accuracy. The fragmentation pattern would likely involve the loss of the aminomethyl group or cleavage of the spirocyclic rings, providing further structural confirmation.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or a salt thereof could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This technique would unambiguously establish the stereochemistry and the solid-state conformation of the molecule, including the geometry of the spirocyclic junction and the orientation of the aminomethyl substituent.
Computational Chemistry Approaches for Structural and Conformational Insights
In the absence of experimental data, computational methods can provide valuable theoretical insights into the structure and properties of a molecule.
Density Functional Theory (DFT) Calculations for Electronic Structure
DFT calculations are a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations could be used to:
Optimize the molecular geometry to predict the most stable conformation(s).
Calculate theoretical NMR and IR spectra, which could be compared with experimental data if it were available.
Determine electronic properties such as orbital energies (HOMO/LUMO), electrostatic potential maps, and partial atomic charges, which can provide insights into the molecule's reactivity.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational space of a molecule over time, providing a dynamic understanding of its structural flexibility and preferred geometries. For this compound, MD simulations can reveal the accessible conformations of the aminomethyl side chain relative to the spirocyclic core.
In a typical MD simulation protocol, the molecule is placed in a simulated environment, often a solvent box of water molecules, and its trajectory is calculated by integrating Newton's laws of motion for every atom. The potential energy of the system is described by a force field, which is a set of parameters that define the energetics of bond stretching, angle bending, torsional rotations, and non-bonded interactions.
Simulations for this compound would likely be performed over several nanoseconds to ensure thorough sampling of the conformational landscape. The resulting trajectory can be analyzed to identify the most stable and frequently occurring conformations. Key dihedral angles, such as those defining the orientation of the aminomethyl group with respect to the cyclohexane ring, are monitored to map the potential energy surface.
Table 1: Illustrative Results of Conformational Analysis from a Hypothetical MD Simulation of this compound
| Conformer | Dihedral Angle (H-C-C-N) | Population (%) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A | -60° (gauche) | 45 | 0.2 |
| B | 180° (anti) | 50 | 0.0 |
Note: The data in this table is illustrative and represents plausible outcomes from a molecular dynamics simulation. It is intended to demonstrate the type of data generated from such a study.
Analysis of Non-Covalent Interactions
An intramolecular hydrogen bond can potentially form between the amine group (-NH2) of the aminomethyl substituent and the spirocyclic framework, although the geometry of the spiro[3.5]nonane system may not provide an ideal hydrogen bond acceptor. More likely are transient interactions with solvent molecules in a polar environment.
To analyze these subtle interactions, computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots are employed on the geometries obtained from MD simulations or quantum mechanical calculations. These methods can identify and characterize weak interactions, such as van der Waals forces and hydrogen bonds, based on the electron density and its derivatives.
For this compound, the analysis would focus on identifying potential hydrogen bond donors and acceptors within the molecule and quantifying the strength of these interactions. The nitrogen atom of the amine group is a potential hydrogen bond acceptor, while the hydrogen atoms of the amine are donors. The presence of an intramolecular hydrogen bond would constrain the conformational freedom of the aminomethyl side chain, leading to a more defined molecular shape. The strength of such a bond would depend on the distance and angle between the donor and acceptor atoms.
Table 2: Predicted Non-Covalent Interactions in the Most Stable Conformer of this compound
| Interaction Type | Donor Atom | Acceptor Atom/Region | Distance (Å) | Energy (kcal/mol) |
|---|---|---|---|---|
| Intramolecular H-bond (weak) | N-H | (Cyclobutane C-H) | ~2.8 | ~ -0.5 |
Note: This table presents hypothetical data based on general principles of non-covalent interactions in similar molecular systems.
Applications of 6 Aminomethylspiro 3.5 Nonane in Advanced Chemical Research
Utilization as Versatile Building Blocks in Complex Molecule Synthesis
The spiro[3.5]nonane framework, a fusion of cyclobutane (B1203170) and cyclohexane (B81311) rings, imparts a well-defined three-dimensional geometry. The aminomethyl substituent at the 6-position serves as a key functional handle for derivatization, making 6-Aminomethylspiro[3.5]nonane a valuable starting material for the synthesis of more complex molecular architectures.
Construction of Diverse Chemical Libraries
The synthesis of diverse chemical libraries for high-throughput screening is a cornerstone of drug discovery and materials science. Spirocyclic scaffolds are increasingly favored for this purpose due to their ability to generate molecules with a high degree of sp3 character and structural complexity, which can lead to improved physicochemical properties and novel biological activities. researchgate.netachmem.com
This compound is an ideal candidate for the construction of such libraries. The primary amine functionality allows for a wide array of chemical transformations, including but not limited to:
Amide bond formation: Reaction with a diverse set of carboxylic acids introduces a wide range of substituents.
Reductive amination: Condensation with various aldehydes and ketones, followed by reduction, yields secondary and tertiary amines.
Sulfonamide synthesis: Reaction with sulfonyl chlorides provides another avenue for diversification.
Urea and thiourea (B124793) formation: Treatment with isocyanates and isothiocyanates, respectively, further expands the chemical space.
These reactions can be performed in a parallel synthesis format to rapidly generate a large number of distinct compounds, each possessing the rigid spiro[3.5]nonane core. The resulting libraries of spirocyclic compounds can then be screened for a variety of biological targets. The synthesis of related diazaspiro[3.5]nonane analogues has been reported as versatile building blocks in medicinal chemistry, highlighting the utility of this spirocyclic core. beilstein-journals.org
Scaffold Diversification Strategies
Beyond simple library generation, this compound can be employed in more sophisticated scaffold diversification strategies. The inherent rigidity of the spirocyclic system allows for precise control over the spatial orientation of appended functional groups. This is a critical aspect in designing molecules that can interact with the complex three-dimensional binding sites of biological macromolecules. researchgate.net
One strategy involves using the aminomethyl group as an anchor point to introduce further complexity. For example, after an initial derivatization of the amine, other positions on the cyclohexane or cyclobutane rings could be functionalized, although this would require more elaborate synthetic routes. The ability to introduce multiple points of diversity on a rigid, three-dimensional scaffold is a powerful tool for medicinal chemists.
Table 1: Potential Derivatization Reactions of this compound for Library Synthesis
| Reaction Type | Reagent Class | Resulting Functional Group |
| Acylation | Carboxylic Acids, Acid Chlorides, Anhydrides | Amide |
| Reductive Amination | Aldehydes, Ketones | Secondary or Tertiary Amine |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |
| Urea Formation | Isocyanates | Urea |
| Thiourea Formation | Isothiocyanates | Thiourea |
Design and Synthesis of Ligands and Catalysts
The well-defined stereochemistry and rigidity of spirocyclic frameworks make them excellent platforms for the development of chiral ligands and catalysts for asymmetric synthesis.
Chiral Ligand Development
While specific examples involving this compound are not yet prevalent in the literature, the broader class of spirocyclic compounds has been successfully used to create highly effective chiral ligands. rsc.org The spirobiindane scaffold, for instance, is a privileged structure in this context. rsc.org The chirality in such systems can arise from the spiro center itself or from chiral substituents attached to the rings.
Resolution of racemic this compound or its enantioselective synthesis would provide access to chiral building blocks. The aminomethyl group could then be used to coordinate to a metal center or be further elaborated into a bidentate or polydentate ligand. The rigidity of the spiro[3.5]nonane backbone would restrict the conformational freedom of the resulting metal complex, which can lead to high levels of stereocontrol in catalytic reactions.
Metal-Catalyzed Reaction Systems
Ligands derived from chiral spirocyclic amines can be employed in a variety of metal-catalyzed reactions, such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The steric environment created by the spirocyclic framework can effectively shield one face of the coordinated substrate, leading to the preferential formation of one enantiomer of the product.
The development of novel chiral ligands is essential for advancing the field of asymmetric catalysis. nih.gov The modular nature of synthesizing ligands from building blocks like this compound allows for the fine-tuning of steric and electronic properties to optimize catalyst performance for a specific transformation.
Role in Molecular Design for Biophysical Probes and Enzyme Interaction Studies (in vitro/computational)
The conformational rigidity of the spiro[3.5]nonane scaffold is also an advantageous feature in the design of molecular probes for studying biological systems. By restricting the number of accessible conformations, it is possible to design molecules that bind to a target with higher affinity and selectivity.
The aminomethyl group of this compound can be used to attach reporter groups, such as fluorophores or biotin (B1667282) tags, to create biophysical probes. These probes can be used in a variety of in vitro assays, such as fluorescence polarization or surface plasmon resonance, to study protein-ligand interactions.
In computational studies, the rigid nature of the spiro[3.5]nonane core simplifies conformational analysis and can lead to more accurate predictions of binding modes and affinities. By incorporating this scaffold into virtual screening libraries, it is possible to identify novel hit compounds that can be further optimized into potent and selective modulators of enzyme activity. While direct studies on this compound in this context are limited, the principles of using rigid scaffolds to probe enzyme interactions are well-established.
Understanding Structure-Activity Relationships (SAR) through Molecular Scaffolding
The development of novel therapeutic agents heavily relies on understanding the relationship between a molecule's structure and its biological activity. The rigid framework of this compound makes it an excellent scaffold for systematically exploring these structure-activity relationships (SAR).
The spirocyclic nature of the [3.5]nonane system locks the cyclohexane and cyclobutane rings in a fixed orientation, reducing the conformational flexibility of the molecule. This rigidity is advantageous in medicinal chemistry as it can lead to higher binding affinities and selectivities for biological targets. By attaching various substituents to the aminomethyl group or the spirocyclic core, chemists can systematically probe the steric and electronic requirements of a binding site. The defined spatial arrangement of functional groups allows for a more precise interpretation of how structural modifications influence biological outcomes.
Key Advantages of Spirocyclic Scaffolds in SAR Studies:
| Feature | Advantage in SAR |
| Rigidity | Reduces conformational ambiguity, leading to a clearer understanding of the bioactive conformation. |
| Three-Dimensionality | Allows for the exploration of three-dimensional binding pockets that are often inaccessible to planar molecules. |
| Novelty | Provides access to novel chemical space, potentially leading to the discovery of first-in-class drugs. |
| Defined Exit Vectors | The aminomethyl group provides a clear point for chemical modification and library generation. |
Design of Rigid Scaffolds for Receptor Binding Site Probing
The exploration of receptor binding sites is crucial for the rational design of new drugs. Rigid molecular scaffolds are invaluable tools in this process as they can mimic specific conformations of endogenous ligands or present functional groups in a spatially defined manner to map out the topology of a binding pocket.
This compound can serve as a foundational structure for the synthesis of molecular probes. The primary amine offers a versatile handle for the introduction of pharmacophoric features such as aromatic rings, hydrogen bond donors and acceptors, and charged groups. The spiro[3.5]nonane core acts as a rigid spacer, ensuring that these features are held in a precise and predictable orientation. By synthesizing a library of derivatives with varied substituents and linkers, researchers can systematically investigate the interactions with a target receptor, providing valuable insights into the size, shape, and chemical nature of its binding site. This information is critical for the design of potent and selective ligands.
Exploration in Materials Science and Nanotechnology
The unique topology and functionalizability of spiro compounds also make them intriguing building blocks for the development of new materials and for the modification of nanostructures.
As Modifiers for Nanoparticles or Carbon Nanostructures
The surface modification of nanoparticles and carbon nanostructures (like nanotubes and graphene) is essential for their application in various fields, including drug delivery, bioimaging, and catalysis. The aminomethyl group of this compound provides a reactive site for covalently attaching the molecule to the surface of these nanomaterials.
The rigid and bulky spirocyclic core can act as a spacer, preventing the aggregation of nanoparticles and improving their dispersibility in different media. Furthermore, the spiro scaffold can be further functionalized to introduce specific properties to the nanomaterial surface. For example, attaching targeting ligands could facilitate the delivery of nanoparticles to specific cells or tissues, while the incorporation of catalytic moieties could lead to the development of novel nanocatalysts.
Building Blocks for Novel Polymeric Materials
The bifunctional nature of this compound (with the amine group and the potential for functionalization on the carbocyclic rings) makes it a candidate monomer for the synthesis of novel polymers. The incorporation of the rigid spirocyclic unit into a polymer backbone can significantly impact the material's properties.
Polymers containing spirocyclic units are expected to exhibit enhanced thermal stability, higher glass transition temperatures, and altered solubility characteristics compared to their linear analogues. The rigidity of the spiro[3.5]nonane structure would restrict chain mobility, potentially leading to materials with unique mechanical and optical properties. For instance, such polymers could find applications as high-performance plastics, membrane materials with specific permeability, or as components in advanced composites. The precise control over the three-dimensional structure offered by the spiro center is a key feature that could be exploited in the design of polymers with tailored architectures and functions.
Future Research Directions and Emerging Opportunities
Development of Novel and Efficient Synthetic Routes for Functionalized 6-Aminomethylspiro[3.5]nonane
The advancement of synthetic methodologies is crucial for the widespread utilization of this compound and its derivatives. While foundational synthetic pathways exist, future research will likely focus on developing more efficient, stereoselective, and scalable routes to access a diverse range of functionalized analogues. Key areas of exploration include:
Asymmetric Synthesis: The development of catalytic asymmetric methods will be paramount for accessing enantiomerically pure derivatives of this compound. This is particularly important for applications in medicinal chemistry, where stereochemistry often dictates biological activity. rsc.org
Late-Stage Functionalization: Strategies for the selective functionalization of the spiro[3.5]nonane core at a late stage of the synthesis would provide rapid access to a library of analogues from a common intermediate. This approach is highly valuable for structure-activity relationship (SAR) studies.
Domino and Multicomponent Reactions: The design of domino or multicomponent reactions that can construct the spiro[3.5]nonane skeleton and introduce the aminomethyl group in a single, atom-economical step would significantly improve synthetic efficiency. mdpi.comnih.govbeilstein-journals.org
Flow Chemistry: The implementation of continuous flow technologies could offer advantages in terms of safety, scalability, and reaction optimization for the synthesis of this compound and its derivatives.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Asymmetric Catalysis | Access to enantiopure compounds | Development of novel chiral catalysts and ligands |
| Late-Stage Functionalization | Rapid generation of analogues | C-H activation and other selective functionalization techniques |
| Domino Reactions | Increased synthetic efficiency, reduced waste | Design of novel reaction cascades |
| Flow Chemistry | Improved scalability, safety, and control | Optimization of reaction parameters in continuous flow reactors |
Advanced Computational Studies on Reactivity and Selectivity
Computational chemistry offers powerful tools to predict and understand the chemical behavior of molecules like this compound. Advanced computational studies can provide valuable insights into its reactivity, selectivity, and potential interactions with biological targets, thereby guiding experimental efforts. Future research in this area will likely involve:
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, conformational preferences, and reaction mechanisms involving this compound. researchgate.netnih.gov This can help in predicting the regioselectivity and stereoselectivity of various transformations.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the conformational landscape of functionalized this compound derivatives and their interactions with solvent molecules or biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the structural features of a series of this compound analogues with their biological activity, QSAR models can be developed to predict the activity of new derivatives and guide the design of more potent compounds.
Integration of this compound in Automated Synthesis and High-Throughput Screening
Automated Synthesis Platforms: The development of robust synthetic methods that are amenable to automation will enable the on-demand synthesis of diverse libraries of this compound derivatives. protheragen.ainih.gov This can be coupled with machine learning algorithms to intelligently explore the chemical space. technologynetworks.comnih.gov
High-Throughput Screening (HTS): HTS assays can be developed to rapidly screen these libraries for desired biological activities or material properties. nih.govnih.gov The unique three-dimensional nature of the spiro[3.5]nonane scaffold makes it an interesting candidate for inclusion in screening collections to explore novel chemical space. lifechemicals.comspirochem.com
| Technology | Application to this compound | Expected Outcome |
| Automated Synthesis | Rapid generation of derivative libraries | Accelerated exploration of chemical space |
| High-Throughput Screening | Efficient evaluation of biological activity | Identification of novel hits for drug discovery |
| Machine Learning | Optimization of synthetic routes and prediction of properties | More efficient and targeted compound design |
Exploration of New Application Areas Beyond Current Scope
The inherent structural features of this compound suggest its potential utility in a wide range of applications beyond its immediate consideration as a simple building block. The rigid spirocyclic core can serve as a scaffold to orient appended functional groups in a well-defined three-dimensional space, a desirable feature in medicinal chemistry and materials science. tandfonline.combldpharm.comnih.govtandfonline.com
Medicinal Chemistry: Spirocyclic scaffolds are increasingly utilized in drug discovery to improve physicochemical properties and to explore novel chemical space. tandfonline.comnih.govmdpi.comresearchgate.netresearchgate.netnih.gov Derivatives of this compound could be investigated as novel ligands for G-protein coupled receptors (GPCRs), ion channels, or enzymes. For instance, novel 7-azaspiro[3.5]nonane derivatives have been explored as GPR119 agonists. nih.gov
Materials Science: The rigid nature of the spiro[3.5]nonane framework could be exploited in the design of new polymers, liquid crystals, or organic light-emitting diodes (OLEDs). The amino group provides a convenient handle for incorporation into larger molecular architectures.
Catalysis: Chiral derivatives of this compound could be explored as ligands for asymmetric catalysis, where the defined spatial arrangement of the coordinating amine group could induce high levels of stereocontrol.
Addressing Challenges in Scale-Up and Industrial Production of Spiro[3.5]nonane Systems
The successful translation of any promising compound from the laboratory to industrial application hinges on the ability to produce it on a large scale in a cost-effective and sustainable manner. The synthesis of spirocyclic systems can present unique challenges in this regard.
Process Optimization: The development of robust and scalable synthetic processes is a primary challenge. acs.orgacs.org This involves optimizing reaction conditions, minimizing the use of hazardous reagents, and developing efficient purification methods.
Green Chemistry: The implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, and the minimization of waste, will be increasingly important for the industrial production of spiro[3.5]nonane systems. mdpi.comnih.gov
| Challenge | Potential Solution |
| Process Scalability | Development of robust, high-yielding synthetic routes; implementation of flow chemistry. |
| Cost of Production | Utilization of inexpensive starting materials; optimization of catalyst loading and recycling. |
| Environmental Impact | Application of green chemistry principles; development of catalytic and atom-economical reactions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
